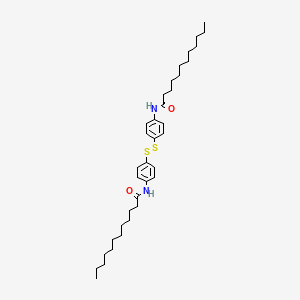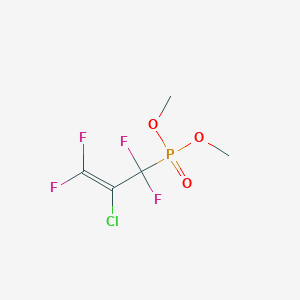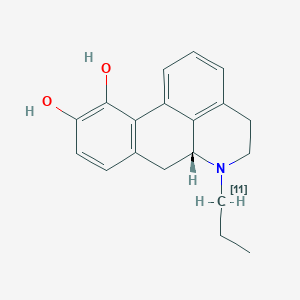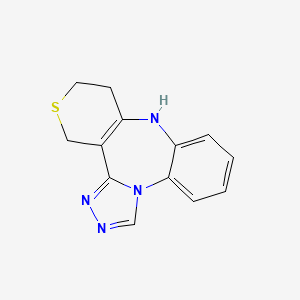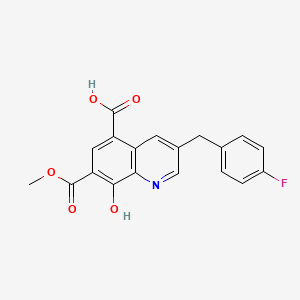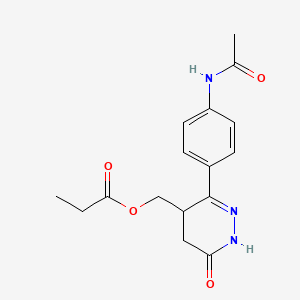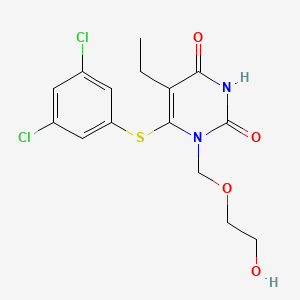
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil is a synthetic compound that belongs to the class of uracil derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the 3,5-dichlorophenyl group and the thioether linkage in its structure makes it a unique molecule with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil typically involves the introduction of the 3,5-dichlorophenylthio group into the uracil ring. One common method is the nucleophilic substitution of a halogen in 6-chloropyrimidines with a thiol group. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the functional groups.
Substitution: The uracil ring can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: NaH, DMF, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the uracil ring.
Scientific Research Applications
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3,5-dichlorophenyl group and the thioether linkage may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-(Phenylthio)uracil: Lacks the 3,5-dichloro substitution, which may affect its reactivity and biological activity.
6-(3,5-Dimethylphenyl)thio)uracil: Contains methyl groups instead of chlorine atoms, leading to different chemical and biological properties.
Uniqueness
6-(3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)uracil is unique due to the presence of the 3,5-dichlorophenyl group, which can influence its reactivity, stability, and biological activity
Properties
CAS No. |
137897-93-9 |
|---|---|
Molecular Formula |
C15H16Cl2N2O4S |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)sulfanyl-5-ethyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16Cl2N2O4S/c1-2-12-13(21)18-15(22)19(8-23-4-3-20)14(12)24-11-6-9(16)5-10(17)7-11/h5-7,20H,2-4,8H2,1H3,(H,18,21,22) |
InChI Key |
MHEVAGSEJUCLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




